molecular formula C14H15NO B1622420 2-Ethoxy-5-phenylaniline CAS No. 856343-44-7

2-Ethoxy-5-phenylaniline

Cat. No.: B1622420
CAS No.: 856343-44-7
M. Wt: 213.27 g/mol
InChI Key: TYWUJHITARZHMH-UHFFFAOYSA-N
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Description

It has the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Ethoxy-5-phenylaniline involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted anilines .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-phenylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted aniline derivatives .

Scientific Research Applications

2-Ethoxy-5-phenylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-phenylaniline: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-4-phenylaniline: Similar in structure but with the ethoxy group at a different position.

    2-Ethoxy-5-toluidine: Similar in structure but with a methyl group on the phenyl ring.

Uniqueness

2-Ethoxy-5-phenylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 2-position and the phenyl group at the 5-position can lead to distinct interactions with molecular targets and different reaction pathways compared to similar compounds .

Properties

IUPAC Name

2-ethoxy-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWUJHITARZHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396620
Record name 2-ethoxy-5-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856343-44-7
Record name 2-ethoxy-5-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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